4-[2-[(4-Chlorobenzyl)sulfinyl]-6-(methoxymethyl)-4-pyrimidinyl]morpholine
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Description
4-[2-[(4-Chlorobenzyl)sulfinyl]-6-(methoxymethyl)-4-pyrimidinyl]morpholine, or 4-CBSM-4P, is a novel morpholine derivative and has recently been studied for its potential applications in various areas of science. It is an organic compound that has been found to have a range of properties, including antioxidant and anti-inflammatory activities.
Scientific Research Applications
Synthesis and Imaging Agents in Parkinson's Disease
A study by Wang et al. (2017) details the synthesis of a compound with potential as a PET imaging agent for detecting LRRK2 enzyme activity in Parkinson's disease. The synthesis process involved several chemical transformations, yielding a compound with a high radiochemical yield and purity, indicating its utility in neurodegenerative disease research Wang et al., 2017.
Structural Insights and Molecular Interactions
Kumar et al. (2012) investigated the crystal structure of a morpholine derivative, providing insights into its molecular geometry and potential interactions. This research is crucial for understanding how such compounds can be designed for better efficacy and stability in various applications Kumar et al., 2012.
Enhancement of Chemical Reactions
Bessard and Crettaz (2000) explored the use of sulfinates to accelerate nucleophilic substitution reactions, which is relevant for synthesizing pyrimidinyloxy derivatives. This study offers insights into optimizing chemical reactions for producing various compounds, including those related to the morpholine and pyrimidine structures Bessard & Crettaz, 2000.
Photophysical Evaluation and Fluorescence
Hagimori et al. (2019) synthesized and evaluated the photophysical properties of 2-morpholino pyridine compounds, showcasing their potential as highly emissive fluorophores. This research highlights the compound's applicability in developing new materials for optical and electronic applications Hagimori et al., 2019.
Novel Synthetic Methods and Spectral Characterization
Zaki et al. (2017) developed a synthetic method for creating new tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline and its pyrimidine derivatives. These compounds were fully characterized, laying the groundwork for future pharmacological activity investigations Zaki et al., 2017.
Discovery and Inhibitors of the PI3K-AKT-mTOR Pathway
Hobbs et al. (2019) discovered a potent non-nitrogen containing morpholine isostere, demonstrating its application in inhibiting the PI3K-AKT-mTOR pathway, which is significant in cancer research. This study showcases the therapeutic potential of morpholine derivatives in targeting cancer pathways Hobbs et al., 2019.
properties
IUPAC Name |
4-[2-[(4-chlorophenyl)methylsulfinyl]-6-(methoxymethyl)pyrimidin-4-yl]morpholine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O3S/c1-23-11-15-10-16(21-6-8-24-9-7-21)20-17(19-15)25(22)12-13-2-4-14(18)5-3-13/h2-5,10H,6-9,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMHALMGUDUBLAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=NC(=N1)S(=O)CC2=CC=C(C=C2)Cl)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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